Dchpa-iloprost

Description

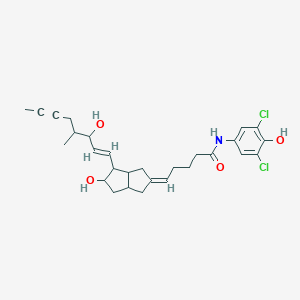

Structure

2D Structure

Properties

CAS No. |

124578-04-7 |

|---|---|

Molecular Formula |

C28H35Cl2NO4 |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

(5Z)-N-(3,5-dichloro-4-hydroxyphenyl)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanamide |

InChI |

InChI=1S/C28H35Cl2NO4/c1-3-4-7-17(2)25(32)11-10-21-22-13-18(12-19(22)14-26(21)33)8-5-6-9-27(34)31-20-15-23(29)28(35)24(30)16-20/h8,10-11,15-17,19,21-22,25-26,32-33,35H,5-7,9,12-14H2,1-2H3,(H,31,34)/b11-10+,18-8- |

InChI Key |

BFTTYAJXQKONFL-HNBJERPBSA-N |

SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O |

Isomeric SMILES |

CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C\CCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)/C2)O)O |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O |

Synonyms |

2,6-dichloro-4-aminophenol iloprost DCHPA-iloprost dichlorohydroxyphenylamide iloprost dichlorohydroxyphenylamideiloprost |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization of Dchpa Iloprost

Synthetic Methodologies for DCHPA-Iloprost Production

The synthesis of this compound is achieved through the formation of an amide bond between the carboxylic acid group of iloprost (B1671730) and the amino group of 2,6-dichloro-4-aminophenol.

Reaction Conditions and Optimization

The synthesis of this compound, also referred to as the dichlorohydroxyphenylamide of iloprost, is accomplished by reacting iloprost with 2,6-dichloro-4-aminophenol. This reaction forms a stable amide linkage. While specific, detailed protocols for the optimization of this compound synthesis are not extensively published, general principles of amide bond formation suggest that the reaction would likely be carried out in an organic solvent. The use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC) with or without an additive like N-hydroxysuccinimide (NHS), would be a standard approach to activate the carboxylic acid of iloprost for reaction with the amine.

Optimization of such a synthesis would typically involve varying the solvent, temperature, reaction time, and the stoichiometry of the coupling reagents to maximize the yield and purity of the final product. The choice of solvent is critical to ensure the solubility of both reactants. The reaction temperature would be controlled to balance the rate of reaction against potential side reactions or degradation of the reactants or product.

Yield Determination and Purification Strategies

A reported yield for the synthesis of this compound is approximately 60%. ahajournals.org Following the reaction, the crude product would require purification to remove unreacted starting materials, coupling agents, and any by-products.

Given the structural properties of this compound, a multi-step purification strategy would likely be employed. An initial liquid-liquid extraction could be used to separate the product from water-soluble impurities. This would typically be followed by chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful tool for the purification of prostaglandin (B15479496) analogs and would be well-suited for isolating this compound. A reversed-phase HPLC column, using a mobile phase gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water with a pH-adjusting agent (such as phosphate (B84403) buffer), would be a logical choice for achieving high purity. mdpi.com The purity of the final product would be assessed by analytical HPLC, with the yield calculated based on the isolated, pure compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques

The structural integrity of the synthesized this compound and the successful integration of the dichloroaminophenyl group are confirmed through a combination of spectroscopic and chromatographic methods.

Elucidation of Dichloroaminophenyl Moiety Integration

The key structural feature of this compound is the amide bond linking the iloprost backbone to the 2,6-dichloro-4-aminophenol moiety. The successful integration of this group can be confirmed using several advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive evidence of the amide bond formation. In the ¹H NMR spectrum, the appearance of new aromatic proton signals corresponding to the dichloroaminophenyl ring and a downfield shift of the protons adjacent to the newly formed amide group would be expected. The disappearance of the carboxylic acid proton signal from iloprost would also be indicative of a successful reaction. In the ¹³C NMR spectrum, the presence of new carbon signals from the aromatic ring and a characteristic signal for the amide carbonyl carbon would confirm the structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to determine the exact mass of the synthesized molecule. The observed molecular weight should correspond to the calculated molecular weight of this compound (C₂₈H₃₅Cl₂NO₄), providing strong evidence for its formation. Fragmentation analysis (MS/MS) could further confirm the structure by showing characteristic fragmentation patterns, including the loss of the dichloroaminophenyl group.

Infrared (IR) Spectroscopy: IR spectroscopy would show the disappearance of the broad O-H stretch from the carboxylic acid of iloprost and the appearance of a characteristic N-H stretch and a strong C=O stretch (amide I band) in the region of 1630-1680 cm⁻¹, confirming the presence of the amide functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The introduction of the dichloroaminophenyl chromophore would impart specific UV-Vis absorption properties to the molecule. A study has shown that this compound exhibits an optical spectrum that overlaps with the emission spectrum of tryptophan in human serum albumin, a property that was utilized to study their binding interaction. ahajournals.org

Stereoisomeric Analysis and Purity Assessment

Iloprost itself is a mixture of stereoisomers, and this complexity is carried over to its derivative, this compound. The stereochemical purity of the compound is critical as it can significantly influence its biological activity.

Impact of Isomerism on Biological Activity

Iloprost is a synthetic analog of prostacyclin and exists as a mixture of two diastereoisomers, the (16S) and (16R) isomers, due to the chiral center in the lower side chain. google.com Research has demonstrated a significant difference in the biological potency of these isomers. The (16S)-isomer of iloprost is substantially more potent in its biological effects, such as inhibiting platelet aggregation, than the (16R)-isomer. google.comntu.edu.sg One study found the 16(S) isomer to be 20 times more potent than the 16(R) isomer in this regard. ntu.edu.sg

Furthermore, iloprost also contains other chiral centers, leading to the presence of 4R and 4S diastereoisomers. google.comnih.gov The 4S isomer is reported to be more potent in its vasodilatory effects compared to the 4R isomer. google.comnih.gov

Given that the synthesis of this compound starts from iloprost, the resulting product will also be a mixture of these stereoisomers. Based on the structure-activity relationships established for iloprost, it is highly probable that the biological activity of this compound as a probe or ligand would also be dependent on its stereoisomeric composition. The (16S, 4S) isomer of this compound would be expected to exhibit the highest affinity for its biological targets. Therefore, for studies requiring high precision, the separation of these isomers would be necessary. Chiral chromatography, specifically chiral HPLC, would be the method of choice for separating the different stereoisomers of this compound, allowing for the investigation of the biological activity of each individual isomer. ntu.edu.sg

Molecular Pharmacology and Target Engagement of Dchpa Iloprost

Quantitative Receptor Binding Kinetics and Affinity Profiling

Studies on the parent compound iloprost (B1671730) provide insight into the receptor binding profile of DCHPA-iloprost, which is reported to have similar binding characteristics. nih.gov

Iloprost is an agonist of the prostacyclin (IP) receptor. caymanchem.com It binds to the IP receptor with high affinity. nih.govresearchgate.net In functional assays, iloprost is a potent full agonist at IP receptors, effectively stimulating the production of cyclic AMP (cAMP) in cells expressing the human IP receptor, with a reported half-maximal effective concentration (EC50) of 0.37 nM. nih.govresearchgate.netsigmaaldrich.com The binding affinity, represented by the dissociation constant (Ki), has been reported in the low nanomolar range, with values of 3.9 nM and 11 nM in different studies. caymanchem.comnih.govresearchgate.netrndsystems.com

The selectivity profile of iloprost indicates significant cross-reactivity with other prostanoid receptors, particularly the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP1. caymanchem.comucl.ac.uk Research has shown that iloprost is essentially equipotent in its binding to both IP and EP1 receptors. researchgate.netucl.ac.ukamegroups.cnnih.gov Reported binding affinity (Ki) values for the EP1 receptor are 1.1 nM and 11 nM, comparable to its affinity for the IP receptor. caymanchem.comnih.govresearchgate.netrndsystems.com This interaction with the EP1 receptor can lead to an increase in intracellular calcium. nih.govnih.gov

Iloprost also binds to the EP3 receptor with high affinity (Ki = 56 nM). caymanchem.comrndsystems.com Its affinity for other prostanoid receptors is considerably lower, including the EP4 receptor (Ki = 284 nM) and the EP2 receptor (Ki = 1,870 nM). caymanchem.comrndsystems.com This broad receptor activity profile demonstrates that iloprost is not a highly selective IP receptor agonist. ucl.ac.ukamegroups.cn

Table 1: Binding Affinity (Ki) of Iloprost for Human Prostanoid Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM | References |

|---|---|---|

| IP | 3.9 - 11 | caymanchem.comnih.govresearchgate.netrndsystems.com |

| EP1 | 1.1 - 11 | caymanchem.comnih.govresearchgate.netrndsystems.com |

| EP3 | 56 | caymanchem.comrndsystems.com |

| EP4 | 284 | caymanchem.comrndsystems.com |

| EP2 | 1,870 | caymanchem.comrndsystems.com |

| FP | 619 | caymanchem.comrndsystems.com |

| DP | 1,035 | caymanchem.comrndsystems.com |

| TP | 6,487 | caymanchem.comrndsystems.com |

Interaction with Prostacyclin (IP) Receptor Subtypes

Ligand-Protein Interaction Studies

The fluorescent properties of this compound have been utilized to study its interaction with Human Serum Albumin (HSA), the most abundant protein in blood plasma. nih.gov HSA functions as a carrier for numerous endogenous and exogenous compounds. The optical spectrum of this compound overlaps with the emission spectrum of the single tryptophan residue (Trp-214) in HSA, allowing for the observation of fluorescence resonance energy transfer (FRET). nih.gov This phenomenon was used as a tool to investigate the binding characteristics between the prostacyclin analogue and the transport protein. nih.gov

Researchers utilized the donor-quenching phenomenon, where energy is transferred from the tryptophan residue of HSA to the phenol (B47542) moiety of this compound, to quantify the binding stoichiometry and affinity. nih.gov This fluorescence-based method allowed for the determination of the dissociation constant and the molar ratio of the ligand-protein interaction. nih.gov

The specific binding location of this compound on the HSA molecule was investigated through competitive binding experiments. nih.gov The study found that the binding of iloprost was competitive with warfarin, a ligand known to bind specifically to Sudlow's site I, which is located in subdomain IIA of HSA. nih.govplos.org Conversely, its binding was not competitive with free fatty acids. nih.gov Based on this evidence, it was proposed that prostacyclin and its analogues like this compound bind to Domain 2 of the HSA molecule. nih.gov The distance between HSA's tryptophan indole (B1671886) group and the phenol group of the bound this compound was estimated to be between 15 and 18 Å. nih.gov

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 15977933 |

| Iloprost | 6435379 |

| Prostacyclin (PGI2) | 114774 |

| Prostaglandin E1 (PGE1) | 5280361 |

| Prostaglandin E2 (PGE2) | 5280360 |

| Human Serum Albumin (HSA) | 135398654 |

| Warfarin | 54678486 |

This compound Binding to Human Serum Albumin (HSA) as a Model Protein

Competitive Binding Assays with Endogenous Ligands and Pharmacological Agents

This compound, a fluorescent analogue of the stable prostacyclin analogue Iloprost, has been utilized as a specific probe in competitive binding studies to characterize interactions at protein binding sites. nih.gov Research demonstrates that this compound exhibits binding characteristics that are similar to those of both Iloprost and the endogenous ligand prostacyclin (PGI2). nih.gov

A key finding is that this compound directly competes with Iloprost for binding sites on Human Serum Albumin (HSA). nih.gov This competitive interaction was fundamental in using this compound as a tool to identify the specific binding domain of prostacyclin on HSA. nih.gov Further studies investigating this site revealed that the binding of Iloprost to HSA is competitive with the pharmacological agent warfarin, indicating a shared binding location, which is proposed to be in 'domain 2' of the HSA molecule. nih.gov

While specific competitive binding data for this compound at various receptors is not extensively detailed in the literature, the binding profile of its parent compound, Iloprost, has been well-characterized. Iloprost shows high affinity for the prostacyclin (IP) receptor and the prostaglandin E1 (EP1) receptor. ucl.ac.uk In fact, its binding affinity for the EP1 receptor has been shown to be even greater than for the IP receptor. ucl.ac.uk The affinity of Iloprost for other prostanoid receptors, such as FP, EP3, and EP4, is significantly lower. ucl.ac.uk Given that this compound was designed as a probe with similar binding characteristics to Iloprost, the binding profile of Iloprost provides valuable context. nih.gov

Table 1: Binding Affinities (Ki) of Iloprost at Human Prostanoid Receptors

Data sourced from a study evaluating the binding profile of Iloprost at human prostanoid receptors. ucl.ac.uk

Influence of Protein Binding on Ligand Bioavailability and Activity

The binding of this compound to plasma proteins, specifically Human Serum Albumin (HSA), has been a central focus of its characterization. nih.gov The interaction with HSA is significant as it directly influences the stability and, consequently, the potential activity of related compounds. nih.gov The use of this compound as a fluorescent probe has enabled the quantification of binding stoichiometry, affinity, and the association rate with HSA. nih.gov

A primary consequence of this protein binding is the protection of the ligand from chemical degradation. nih.gov It is proposed that by binding to HSA, prostacyclin (PGI2) is shielded, which reduces its chemical breakdown and stabilizes its biological activity. nih.gov This mechanism suggests that protein binding is a crucial factor for maintaining the bioavailability and efficacy of prostacyclin analogues in the circulatory system. nih.gov

The parent compound, Iloprost, has a plasma protein binding of approximately 60%, with the majority bound to albumin. medicines.org.uk This binding is independent of concentration within the typical therapeutic range. Due to the very low plasma concentrations achieved during therapy and the nature of this protein binding, the likelihood of interactions with other medicines at the level of plasma protein binding is considered improbable. medicines.org.uk While protein binding is a key determinant of a drug's pharmacokinetic profile, the extensive binding of Iloprost to albumin does not appear to limit its availability to a degree that would prompt significant drug-drug interactions at this level. The stabilization of the molecule through this binding is a key aspect of its activity profile. nih.gov

Table 2: Chemical Compounds and PubChem CIDs

Cellular and Subcellular Mechanisms of Dchpa Iloprost Action

Intracellular Signal Transduction Pathways

The biological effects of DCHPA-iloprost, a stable prostacyclin analog, are initiated by its interaction with specific cell surface receptors, leading to the activation of intracellular signaling cascades. These pathways are crucial for mediating the compound's diverse physiological responses.

Adenylyl Cyclase Activation and Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation

This compound, like the endogenous prostacyclin (PGI2), primarily exerts its effects by binding to and activating the prostacyclin receptor (IP receptor), a member of the G protein-coupled receptor (GPCR) family. mdpi.comebi.ac.uk This activation stimulates adenylyl cyclase, an enzyme responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). umich.educabidigitallibrary.orgnormalesup.org The subsequent increase in intracellular cAMP levels is a pivotal event in the signaling cascade. cabidigitallibrary.organygenes.com This process is a common mechanism for many GPCRs, where the activated receptor facilitates the exchange of GDP for GTP on the associated G protein, leading to the activation of adenylyl cyclase. ebi.ac.uk

It is important to note that while this compound's primary pathway involves cAMP modulation, some cellular responses to GPCR activation can occur independently of changes in cAMP accumulation. nih.gov

Protein Kinase A (PKA) Activation and Downstream Phosphorylation Events

The elevation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. cabidigitallibrary.orgnih.gov PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits. nih.gov

Once activated, PKA catalyzes the transfer of a phosphate (B84403) group from ATP to specific serine or threonine residues on target proteins, a process known as phosphorylation. nih.govthermofisher.com This post-translational modification alters the activity of the target proteins, thereby mediating the downstream cellular effects of this compound. thermofisher.comfaseb.org The specificity of PKA signaling is maintained by A-kinase anchoring proteins (AKAPs), which compartmentalize PKA to specific subcellular locations, ensuring the phosphorylation of appropriate substrates. nih.gov

Other Intracellular Mediators and Secondary Messengers

While the cAMP-PKA pathway is the principal signaling cascade for this compound, other intracellular mediators and secondary messengers can also be involved in the broader context of endothelial cell function and response to stimuli. These can include:

Calcium Ions (Ca2+): Changes in intracellular calcium concentration are a common signaling mechanism in many cellular processes. anygenes.com

Mitogen-Activated Protein Kinases (MAPKs): These are involved in various cellular functions, including cell proliferation and differentiation. anygenes.com

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and growth. nih.gov

The interplay between these different signaling pathways contributes to the complex and multifaceted cellular responses observed with prostacyclin analogs.

Functional Modulation of Cellular Processes

The activation of intracellular signaling pathways by this compound translates into significant functional changes within various cell types, particularly endothelial cells.

Endothelial Cell Mechanotransduction and Integrity

Endothelial cells, which form the inner lining of blood vessels, are constantly subjected to mechanical forces from blood flow, such as shear stress and hydrostatic pressure. nih.govbiorxiv.org The process by which cells convert these mechanical stimuli into biochemical signals is known as mechanotransduction. frontiersin.orgsemmelweis.hu this compound plays a role in modulating these processes, contributing to the maintenance of endothelial integrity.

Regulation of Endothelial Adherens Junctions and Barrier Function

A critical function of the endothelium is to form a semi-permeable barrier that controls the passage of fluids and solutes between the blood and the surrounding tissues. nih.gov This barrier function is primarily maintained by intercellular junctions, particularly adherens junctions. worktribe.com

VE-Cadherin and Adherens Junctions: The main component of endothelial adherens junctions is Vascular Endothelial (VE)-cadherin. worktribe.com Homophilic interactions between VE-cadherin molecules on adjacent cells form a zipper-like structure that seals the space between cells. worktribe.com The stability of these junctions is crucial for endothelial barrier integrity.

This compound's Role: Research has shown that iloprost (B1671730) can enhance endothelial barrier function. nih.govnih.gov It achieves this by promoting the clustering and stabilization of VE-cadherin at the cell-cell junctions. nih.gov This leads to a tightening of the endothelial monolayer and a reduction in permeability. nih.govnih.gov Studies on endothelial cells from patients with systemic sclerosis, a condition characterized by vascular dysfunction, demonstrated that iloprost could restore disrupted adherens junctions and decrease the abnormally high permeability of the endothelial monolayer. nih.gov This effect was shown to be dependent on the proper function and clustering of VE-cadherin. nih.gov

Research Findings on Iloprost and Endothelial Permeability:

| Study Focus | Cell Type | Key Findings | Reference |

| Iloprost effect on SSc endothelial cells | Dermal Endothelial Cells | Iloprost increased VE-cadherin clustering at junctions, restored junctional levels of VE-cadherin, and reduced permeability of the cell monolayer. | nih.gov |

| Iloprost modulation of diabetic erythrocyte-induced dysfunction | Endothelial Cells | Iloprost inhibited the increase in permeability to albumin caused by the adhesion of diabetic erythrocytes. | nih.gov |

These findings underscore the importance of the this compound signaling pathway in maintaining and restoring the integrity of the endothelial barrier, a fundamental aspect of vascular health.

Inhibition of Endothelial-to-Mesenchymal Transition (EndoMT)

Endothelial-to-mesenchymal transition (EndoMT) is a complex biological process where endothelial cells lose their characteristic features and acquire a mesenchymal phenotype. nih.govmdpi.com This transition is increasingly recognized as a contributor to the pathology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH). nih.govmdpi.com

Research indicates that this compound can inhibit EndoMT. nih.gov In studies involving dermal endothelial cells from patients with systemic sclerosis (SSc), a condition characterized by vascular dysfunction, this compound was shown to block EndoMT. nih.gov The underlying mechanism appears to be the stabilization of adherens junctions between endothelial cells. This compound increased the clustering of VE-cadherin, a key component of these junctions, thereby restoring their integrity. nih.gov This stabilization of endothelial cell junctions is believed to be a key factor in the long-lasting therapeutic effects of iloprost, as it helps to maintain endothelial barrier function and prevent the pathological transition to a mesenchymal state. nih.gov

Smooth Muscle Cell Relaxation and Vascular Tone Regulation

This compound is a potent vasodilator, and its ability to relax smooth muscle cells is central to its regulation of vascular tone. patsnap.comworcsacute.nhs.uk The primary mechanism involves its interaction with the prostacyclin receptor (IP receptor) on the surface of vascular smooth muscle cells. patsnap.commdpi.com This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. patsnap.com The elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). patsnap.com Since MLCK is essential for the phosphorylation of myosin light chains, a critical step in muscle contraction, its inactivation results in smooth muscle cell relaxation and vasodilation. patsnap.com This process is crucial in conditions like pulmonary arterial hypertension, where reducing vascular resistance is a primary therapeutic goal. patsnap.comnih.gov

Studies on human mesenteric arteries have demonstrated that iloprost effectively reduces vascular tone induced by the vasoconstrictor endothelin-1. nih.gov Furthermore, research on both mouse and human vascular smooth muscle cell spheroids has confirmed that iloprost induces a rapid and sustained relaxation response. mdpi.com

Anti-Thrombotic Mechanisms in Platelets

This compound exhibits significant anti-thrombotic properties by inhibiting platelet aggregation. patsnap.comworcsacute.nhs.uk Similar to its action on smooth muscle cells, iloprost binds to IP receptors on platelets, stimulating an increase in intracellular cAMP levels. patsnap.com This elevation in cAMP activates PKA, which then phosphorylates proteins that regulate platelet function, ultimately leading to the inhibition of platelet activation and aggregation. patsnap.comnih.gov

Detailed mechanistic studies have shown that iloprost dose-dependently inhibits several key aspects of platelet function, including:

P-selectin exposure nih.gov

Integrin αIIbβ3 activation nih.gov

Platelet aggregation nih.gov

ATP release nih.gov

Platelet spreading nih.gov

Clot retraction nih.gov

Furthermore, iloprost has been shown to inhibit FeCl3-induced thrombosis in mouse mesenteric arterioles. nih.gov The anti-thrombotic effect is also linked to the inhibition of platelet apoptosis by preventing the depolarization of the mitochondrial membrane and the externalization of phosphatidylserine. nih.gov

Anti-Inflammatory and Immunomodulatory Cellular Responses

This compound possesses anti-inflammatory and immunomodulatory properties, which contribute to its therapeutic efficacy. frontiersin.orgnih.gov These effects are mediated through its influence on various immune cells and the expression of adhesion molecules.

Modulation of Leukocyte Adhesion and Activation

Leukocyte adhesion to the vascular endothelium is a critical step in the inflammatory process. nih.govresearchgate.net this compound has been shown to modulate this process by inhibiting the adhesion of leukocytes, such as neutrophils, to endothelial cells. frontiersin.orgnih.gov This inhibitory effect is thought to be mediated by a reduction in the chemoattractant potential of endothelial cells, rather than a direct alteration of adhesion molecule expression. nih.gov Iloprost can also modulate the activation of leukocytes, such as macrophages. frontiersin.org

Regulation of Adhesion Molecule Expression (e.g., ICAM-1, VCAM-1, E-selectin)

The expression of adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin on the surface of endothelial cells is crucial for leukocyte recruitment during inflammation. imrpress.comnih.govfrontiersin.org While some studies suggest that iloprost's anti-inflammatory effects on leukocyte adhesion occur independently of changes in the surface expression of these molecules nih.gov, other evidence indicates that prostacyclin analogs can down-regulate their expression in inflammatory endothelial cells. frontiersin.org This down-regulation of adhesion molecules can disrupt the interaction between leukocytes and the endothelium, thereby reducing the inflammatory response. frontiersin.org

Antioxidant and Cytoprotective Effects

This compound has demonstrated antioxidant and cytoprotective properties. nih.gov Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to cellular damage. researchgate.net Cytoprotective effects refer to the ability of a compound to protect cells from harmful stimuli. researchgate.netnih.gov

Preservation of Mitochondrial Function

The cytoprotective effects of iloprost, and by extension its derivatives like this compound, are linked to the preservation of mitochondrial function, particularly under conditions of cellular stress such as ischemia-reperfusion injury. drugbank.com Mitochondria are crucial for cellular energy production and survival, and their dysfunction is a key element in the pathogenesis of various diseases. nih.govnih.govfrontiersin.org

Research into iloprost's effects on mitochondria in different tissues has provided insights into its protective mechanisms. In studies using colon homogenates, iloprost was found to reduce maximal mitochondrial respiration (State 3) and improve the efficacy of oxidative phosphorylation, as indicated by an increased ADP/O ratio. frontiersin.org This suggests that the compound can enhance the efficiency of ATP production. frontiersin.org Notably, the effects of iloprost on mitochondrial function can be organ-dependent; for instance, in hepatic mitochondria, iloprost improved the ADP/O ratio primarily by acting through complex II of the electron transport chain. frontiersin.org

A study investigating the impact of iloprost on colon mitochondrial function demonstrated a significant improvement in the efficiency of oxidative phosphorylation. The data below illustrates the change in the ADP/O ratio, a measure of phosphorylation efficiency, following iloprost application.

Table 1: Effect of Iloprost on Mitochondrial Respiration Efficacy (ADP/O Ratio) in Colon Homogenates

| Stimulation Complex | Iloprost Concentration | Outcome | Reference |

|---|---|---|---|

| Complex I | 25 µg/ml & 250 µg/ml | Increased ADP/O Ratio | frontiersin.org |

This preservation of mitochondrial function is a proposed mechanism for the cytoprotective benefits observed with iloprost administration in isolated animal heart preparations and in models of ischemia-reperfusion injury. drugbank.com

Reduction of Oxidative Stress

A key aspect of this compound's mechanism of action involves the reduction of oxidative stress. drugbank.com Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a trigger for endothelial cell injury and vasculopathy in conditions like systemic sclerosis (SSc). researchgate.net

Iloprost has been shown to possess antioxidant properties, which may underlie many of its clinical benefits. researchgate.net Studies have demonstrated that iloprost therapy can acutely decrease oxidative stress in patients with SSc. nih.gov This was evidenced by a significant reduction in the urinary levels of 8-iso-prostaglandin F2α, a reliable biomarker for oxidative stress. nih.gov Before treatment, SSc patients showed significantly higher levels of this biomarker compared to healthy controls, and these levels decreased following a course of iloprost infusion. nih.gov

Further evidence for iloprost's antioxidant effects comes from animal models of cerebral hypoperfusion. In a study involving bilateral common carotid artery occlusion in rats, a model for chronic cerebral hypoperfusion, iloprost treatment was evaluated for its effect on brain tissue oxidative stress. psu.edu The results showed that iloprost administration significantly decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased levels of glutathione (B108866) (GSH), a major endogenous antioxidant. psu.edu This suggests that iloprost can protect brain tissue from oxidative damage during periods of reduced blood flow. psu.edu

Table 2: Effect of Iloprost Treatment on Oxidative Stress Markers in a Cerebral Hypoperfusion Model

| Oxidative Stress Marker | Effect of Iloprost Treatment | Outcome | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | Decreased Levels | Reduction in lipid peroxidation | psu.edu |

| Glutathione (GSH) | Increased Levels | Enhancement of antioxidant capacity | psu.edu |

These findings collectively indicate that the reduction of oxidative stress is a significant component of the cellular action of iloprost and its derivatives. researchgate.netnih.govpsu.edu

Preclinical Pharmacological Investigations of Dchpa Iloprost and Iloprost Derivatives

In Vitro Pharmacological Efficacy and Potency Evaluations

Cellular Functional Assays (e.g., vasorelaxation in isolated vascular preparations)

Iloprost (B1671730), a stable synthetic analogue of prostacyclin (PGI2), is recognized for its potent vasodilatory effects, which have been demonstrated in a variety of isolated arterial preparations. nih.gov Its mechanism of action involves the activation of cell surface prostanoid (IP) receptors, which are coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov

Studies on isolated vascular preparations have been crucial in elucidating the vasorelaxant properties of iloprost and its derivatives. For instance, in isolated guinea-pig aorta, iloprost has been shown to cause a concentration-dependent inhibition of contractions induced by phenylephrine. nih.gov Interestingly, while iloprost induced a significant rise in cAMP, an adenylyl cyclase inhibitor, SQ22536, completely abolished this increase in cAMP without affecting the vasorelaxation, suggesting that cAMP-independent pathways may also contribute to its vasorelaxant effects in this specific preparation. nih.gov

In human internal mammary artery (IMA) segments precontracted with potassium chloride (KCl), iloprost demonstrated a more potent but less efficient vasorelaxant effect compared to papaverine (B1678415) and diltiazem (B1670644). nih.gov While iloprost had a significantly higher potency (lower -log EC50), its maximal relaxation was limited to 13.5 ± 2.2%, whereas papaverine and diltiazem achieved near-complete relaxation. nih.gov This suggests that iloprost may have limited benefit in counteracting KCl-induced vasoconstriction in human IMA. nih.gov

Furthermore, research on isolated mouse pulmonary arteries has shown that liposomal formulations of iloprost can exhibit potent vasorelaxation effects. mdpi.comresearchgate.net These findings highlight the potential for novel delivery systems to enhance the therapeutic efficacy of iloprost. The vasodilatory effect of iloprost is a key component of its pharmacological profile, contributing to its therapeutic use in conditions characterized by vasoconstriction. wikipedia.org

Table 1: Vasorelaxant Effects of Iloprost in Isolated Vascular Preparations

| Preparation | Agonist/Condition | Iloprost Effect | Comparator(s) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Guinea-pig aorta | Phenylephrine | Concentration-dependent inhibition | None | Relaxation is independent of cAMP elevation in this model. | nih.gov |

| Human internal mammary artery (IMA) | Potassium Chloride (KCl) | Limited maximal relaxation (13.5%) | Papaverine, Diltiazem | Iloprost is more potent but less efficacious than papaverine and diltiazem. | nih.gov |

| Mouse pulmonary arteries | U-46619 | Potent vasorelaxation | Free iloprost | Liposomal iloprost shows enhanced vasodilation. | mdpi.comresearchgate.net |

Assessment in Primary Cell Cultures and Genetically Engineered Cell Lines

The pharmacological effects of iloprost and its derivatives have been extensively studied using primary cell cultures and genetically engineered cell lines, which provide valuable insights into their cellular and molecular mechanisms. Primary cells, derived directly from tissues, offer high physiological relevance, though they have a limited lifespan in culture. lifelinecelltech.com In contrast, immortalized or genetically engineered cell lines can be cultured indefinitely and are useful for studying specific pathways. kyinno.com

In human pulmonary artery smooth muscle cells (PASMCs), iloprost and another prostacyclin analogue, cicaprost, have been shown to inhibit DNA synthesis and cell proliferation to a greater extent in cells from distal arteries compared to those from proximal arteries. nih.gov This inhibitory effect is, at least in part, mediated by a cAMP-dependent mechanism and suggests that these analogues may counteract vascular remodeling in pulmonary hypertension. nih.gov

Studies using dermal endothelial cells (ECs) from patients with systemic sclerosis (SSc) have revealed that iloprost can restore disrupted adherens junctions, as indicated by increased VE-cadherin clustering. nih.gov This stabilization of cell junctions by iloprost leads to reduced permeability of endothelial monolayers, increased tube formation (tubulogenesis), and blockage of the endothelial-to-mesenchymal transition (EndoMT). nih.gov These findings provide a mechanistic basis for the therapeutic effects of iloprost in SSc.

Furthermore, in human dental pulp cells, iloprost has been shown to stimulate the mRNA expression of vascular endothelial growth factor (VEGF), fibroblast growth factor-2 (FGF-2), and platelet-derived growth factor (PDGF) in a dose-dependent manner. bvsalud.org This effect was inhibited by a PGI2 receptor antagonist, confirming the receptor-mediated action of iloprost. bvsalud.org In human periodontal ligament (hPDL) cells, iloprost promoted the expression of VEGF and collagen type I (COL1) at both the mRNA and protein levels. bvsalud.org

Genetically engineered cell lines are also employed to investigate the specific receptors and signaling pathways involved in the action of iloprost. For instance, cell lines expressing specific prostanoid receptors can be used to determine the binding affinity and functional activity of iloprost and its derivatives at different receptor subtypes. guidetopharmacology.org While specific studies on DCHPA-iloprost in these systems are not detailed in the provided results, the methodologies are standard for characterizing such compounds.

High-Content Screening for Biological Activity Profiles

High-content screening (HCS) is a powerful technology that combines automated microscopy with high-throughput screening to quantitatively analyze cellular phenotypes. nih.govfrance-bioimaging.org This methodology allows for the simultaneous measurement of multiple parameters in individual cells, providing a detailed profile of a compound's biological activity. nih.govceltarys.com HCS is widely used in drug discovery for primary screening, structure-activity relationship studies, and early toxicity assessment. nih.goveuropeanpharmaceuticalreview.com

While specific HCS data for this compound are not available in the search results, the application of this technology is highly relevant for characterizing its biological activity profile. HCS assays can be designed to investigate various cellular events, including receptor binding, signal transduction, cell viability, and morphological changes. oncolines.comnih.gov

For a compound like this compound, which is a fluorescent analogue of iloprost, HCS could be particularly useful. nih.gov For example, its fluorescence could be leveraged in competition binding assays to determine its affinity for prostanoid receptors in whole cells. celtarys.com Furthermore, HCS could be employed to study the downstream effects of this compound on cellular signaling pathways, such as cAMP production or the phosphorylation of specific proteins. oncolines.com

A study on cardiomyocytes derived from human-induced pluripotent stem cells (hiPSC-CMs) demonstrated the use of an HCS-based method to evaluate the anti-Trypanosoma cruzi activity and cardiotoxicity of compounds simultaneously. nih.gov This highlights the potential of HCS to provide a comprehensive assessment of a drug's efficacy and safety in a single assay. Similar approaches could be applied to investigate the multifaceted biological activities of this compound and other iloprost derivatives.

Non-Human Metabolic Pathways and Biotransformation

Primary Metabolic Pathways (e.g., β-oxidation of carboxyl side chain)

The primary metabolic pathway for iloprost in non-human species is β-oxidation of the carboxyl side chain. drugbank.comnih.gov This has been demonstrated in studies with rats, where iloprost is extensively metabolized through this process. nih.govfda.gov In vitro studies using a rat liver perfusion model showed that iloprost is metabolized by consecutive β-oxidation of its upper side chain, leading to the formation of dinor- and tetranor-iloprost. nih.gov

In vivo studies in rats have confirmed that iloprost is completely metabolized, with β-oxidation of the upper side chain being the main route. nih.gov The major metabolite identified in rat urine is tetranor-iloprost, which accounts for approximately three-quarters of all metabolites. nih.gov This main metabolite, tetranor-iloprost, has been shown to be pharmacologically inactive in animal experiments. drugbank.commedsafe.govt.nzrxlist.com In addition to tetranor-iloprost, hydroxylated tetranor-iloprost and a conjugate of tetranor-iloprost have also been identified in rat urine. nih.gov

Interestingly, dinor-iloprost and unchanged iloprost were not detected in rat urine in vivo. nih.gov The β-oxidation of the upper side chain of iloprost has been found to be stereoselective. nih.gov In rabbits, dinor-iloprost has also been identified as a metabolite. drugbank.comnih.gov The extensive metabolism of iloprost via β-oxidation results in no unchanged substance being eliminated. medsafe.govt.nzedcentral.co

Table 2: Major Metabolites of Iloprost in Non-Human Species

| Species | Primary Metabolic Pathway | Major Metabolite(s) | Pharmacological Activity of Metabolite(s) | Reference(s) |

|---|---|---|---|---|

| Rat | β-oxidation of the carboxyl side chain | Tetranor-iloprost, Dinor-iloprost (in vitro) | Inactive | nih.govfda.gov |

| Rabbit | β-oxidation of the carboxyl side chain | Dinor-iloprost | Not specified | drugbank.comnih.gov |

Role of Cytochrome P450 Enzymes (minor contribution)

In vitro studies have indicated that cytochrome P450 (CYP450)-dependent metabolism plays only a minor role in the biotransformation of iloprost. drugbank.comnih.govrxlist.com This suggests that the metabolism of iloprost is not substantially dependent on the CYP450 enzyme system. fda.gov Consequently, a clinically relevant inhibition of the metabolism of other drugs by iloprost via these enzymes is not expected. medsafe.govt.nz This low potential for drug-drug interactions at the level of CYP450 enzymes is an important aspect of the preclinical pharmacological profile of iloprost. medsafe.govt.nz

Identification and Characterization of Non-Human Metabolites (e.g., tetranor-iloprost, dinor-iloprost)

The metabolism of iloprost, a synthetic prostacyclin analog, has been investigated in various animal species, revealing key metabolic pathways. nih.goviiab.medrugbank.com The primary route of biotransformation is through β-oxidation of the carboxyl side chain. nih.goviiab.medrugbank.com This process leads to the formation of major metabolites, including tetranor-iloprost and dinor-iloprost. nih.govfda.gov

In animal experiments, tetranor-iloprost has been identified as the main metabolite and is considered pharmacologically inactive. nih.goviiab.medrugbank.comfda.gov Studies in rabbits have also identified dinor-iloprost as a metabolite. nih.govdrugbank.com The metabolic breakdown of iloprost appears to be largely independent of the cytochrome P450 enzyme system. nih.govdrugbank.com Following administration in animals, these metabolites, along with unchanged iloprost, are primarily excreted through the urine. nih.govdrugbank.com

Metabolic studies in mice have shown a consistent pattern of metabolites, including the unchanged drug, dinor- and tetranor-metabolites in plasma, with tetranor-iloprost being the predominant form found in urine and feces. nih.gov

In Vivo Studies in Animal Models of Vascular Dysfunction

To investigate the therapeutic potential of iloprost and its derivatives in vascular dysfunction, various preclinical animal models have been employed. mdpi.com These models aim to replicate the key pathological features of human diseases such as pulmonary hypertension (PH). mdpi.com

Commonly used models for studying PH include:

Monocrotaline (B1676716) (MCT)-induced PH: A single injection of the plant alkaloid monocrotaline in rats induces lung injury and inflammation, leading to the development of pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling. mdpi.comresearchgate.net This model is well-established and has been used to demonstrate the beneficial effects of prostacyclin analogs on pulmonary hemodynamics and vascular muscularization. researchgate.net

Chronic Hypoxia (CH)-induced PH: Animals are exposed to a low-oxygen environment (typically 10% oxygen) for several weeks. mdpi.comresearchgate.net This induces pulmonary vasoconstriction and vascular remodeling, mimicking certain forms of PH. mdpi.comresearchgate.net

Sugen/Hypoxia (SuHx) model: This model combines the administration of a vascular endothelial growth factor (VEGF) receptor blocker (SU5416) with chronic hypoxia. mdpi.comersnet.org It results in a more severe, angioproliferative form of PH that closely resembles the pathology seen in human pulmonary arterial hypertension (PAH). ersnet.org

Pulmonary Artery Banding (PAB): This is a surgical model that creates a mechanical obstruction of the pulmonary artery, leading to increased right ventricular afterload and subsequent right ventricular hypertrophy and dysfunction. mdpi.com It is particularly useful for studying right heart failure independent of pulmonary vascular disease. mdpi.com

These models have been instrumental in evaluating the efficacy of iloprost and its derivatives in reducing pulmonary hypertension and associated cardiac complications. mdpi.comresearchgate.net

In various animal models of pulmonary hypertension, iloprost and its derivatives have demonstrated significant beneficial effects on hemodynamic and physiological parameters.

Intravenous administration of iloprost in animal models has been shown to decrease pulmonary vascular resistance and pulmonary artery pressure. drugbank.com In a study on rats with monocrotaline-induced pulmonary hypertension, prostacyclin analogs, including iloprost, significantly improved pulmonary hemodynamics. researchgate.net

In a sheep model of coronary artery stenting, local delivery of iloprost from a stent coating resulted in a significant reduction of neointimal formation, indicating a positive effect on vascular healing and response to injury. ahajournals.org Similarly, in a pig model of coronary artery overstretch, iloprost-coated stents also led to a significant reduction in neointimal area. ahajournals.org

Studies comparing intravenous and inhaled iloprost have shown that both routes of administration can effectively reduce pulmonary vascular resistance and pulmonary artery pressure. researchgate.net However, inhaled iloprost appears to exert a more selective pulmonary vasodilatory effect without causing significant systemic vasodilation. researchgate.net

The table below summarizes the hemodynamic responses observed with iloprost administration in a study involving patients with primary pulmonary hypertension, which provides insights relevant to preclinical findings.

Hemodynamic Effects of Iloprost

| Parameter | Intravenous Iloprost | Inhaled Iloprost |

|---|---|---|

| Pulmonary Vascular Resistance | Decreased | Decreased |

| Systemic Vascular Resistance | Decreased | Decreased |

| Pulmonary Artery Pressure | - | Decreased |

| Cardiac Output | Increased | Increased |

Data from a study on patients with primary pulmonary hypertension, reflecting similar responses observed in animal models. researchgate.net

Preclinical studies have investigated the molecular and cellular effects of iloprost and its derivatives in animal tissues to elucidate their mechanisms of action.

In a murine model of lung carcinogenesis, intranasal administration of iloprost led to significant changes in gene expression within lung adenomas. nih.gov Specifically, there was an increase in the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and a decrease in the expression of cyclooxygenase-2 (COX-2), vimentin, and interleukin-1 beta (IL-1β). nih.gov These findings suggest that iloprost may exert its effects through modulation of pathways involved in inflammation and cell differentiation. nih.gov

In a study using a rat molar pulp injury model, iloprost treatment resulted in an increase in pulpal blood flow. researchgate.net In vitro studies on human dental pulp cells showed that iloprost up-regulated the expression of vascular endothelial growth factor (VEGF). researchgate.net

Furthermore, in a rat model of heart failure, iloprost treatment led to a reduction in right ventricular collagen deposition and the expression of connective tissue growth factor (CTGF). ersnet.org In vitro experiments on cardiac fibroblasts showed that iloprost could reduce TGF-β1-induced CTGF expression and procollagen (B1174764) mRNA expression, suggesting a direct anti-fibrotic effect. ersnet.org

Studies on human platelets have shown that prolonged exposure to iloprost can lead to a desensitization of the prostacyclin receptor, characterized by a reduction in high-affinity [3H]-iloprost binding sites and a decreased capacity to form the second messenger cAMP. ahajournals.org

The fluorescent probe this compound, a derivative of iloprost, has been used to study the binding of prostacyclin to human serum albumin (HSA). nih.gov These studies have helped to characterize the binding site of prostacyclin on HSA, providing insights into how albumin may stabilize prostacyclin's activity. nih.gov

Pharmacokinetic studies in various animal models have been crucial for understanding the absorption, distribution, metabolism, and excretion of iloprost and its derivatives.

In mice, intravenously administered iloprost is rapidly cleared from the plasma, with disposition half-lives of 3 and 14 minutes. nih.gov The total clearance was found to be 152 ml/min/kg. nih.gov After intragastric administration, the bioavailability of iloprost was approximately 10%. nih.gov

Following intravenous infusion in healthy human subjects, a point of reference for animal studies, the apparent steady-state volume of distribution of iloprost was 0.7 to 0.8 L/kg. nih.govdrugbank.com The clearance in normal subjects was approximately 20 mL/min/kg. nih.govdrugbank.com

Iloprost is approximately 60% bound to plasma proteins, primarily albumin, and this binding is independent of concentration within a clinically relevant range. drugbank.commims.com The fluorescent analog, this compound, has shown similar binding characteristics to iloprost and competes for the same binding sites on human serum albumin. nih.gov

The elimination of iloprost and its metabolites occurs mainly through the urine. nih.govdrugbank.com In mice, the excretion of radiolabeled iloprost was distributed between urine and feces. nih.gov

The table below provides a summary of key pharmacokinetic parameters of iloprost from studies in mice.

Pharmacokinetic Parameters of Iloprost in Mice

| Parameter | Value |

|---|---|

| Disposition Half-life (iv) | 3 and 14 min |

| Total Clearance (iv) | 152 ml/min/kg |

| Bioavailability (ig) | 10% |

| Peak Plasma Time (ig) | 5 min |

Data from a study with intravenous (iv) and intragastric (ig) administration. nih.gov

Comparative Pharmacological and Mechanistic Analyses

Direct Comparison of DCHPA-Iloprost with Parent Iloprost (B1671730)

This compound is a specifically designed derivative of iloprost, created by forming an amide bond between the carboxylic acid of iloprost and the amine group of 2,6-dichloro-4-aminophenol. nih.gov This modification was engineered to create a fluorescent probe to investigate molecular interactions. nih.gov The pharmacological profile of this compound is understood primarily through the lens of its parent compound, iloprost, and the functional consequences of this significant structural alteration.

Comparative Receptor Binding and Activation Profiles

While direct, comprehensive studies detailing the receptor binding and activation profile of this compound are not extensively available in the reviewed scientific literature, the profile of its parent, iloprost, provides a crucial baseline for understanding its potential interactions.

The key structural modification in this compound is the conversion of the terminal carboxylic acid group into a large, substituted amide. For many prostanoid receptor agonists, the free carboxylate group is a critical feature for high-affinity receptor binding and activation. colab.wsacs.org Modifying this group, as in this compound, would be expected to significantly alter the binding affinity and selectivity profile compared to the parent iloprost. Although this compound has been shown to compete with iloprost for binding sites on human serum albumin, its specific affinity for the IP and other prostanoid receptors has not been detailed in the available literature. nih.gov

Table 1: Documented Receptor Binding Affinities (Ki) for Iloprost This table presents data for the parent compound, iloprost, as specific data for this compound is not available.

| Receptor | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| IP | 11 | tocris.com |

| EP1 | 11 | tocris.com |

| EP3 | 56 | tocris.com |

| EP4 | 284 | tocris.com |

| FP | 619 | tocris.com |

| DP1 | 1035 | tocris.com |

| EP2 | 1870 | tocris.com |

| TP | 6487 | tocris.com |

Differential Effects on Cellular Signaling and Functional Responses

The cellular signaling of this compound has not been specifically characterized. However, the effects of its parent compound, iloprost, are well-documented and originate from its receptor interactions.

Upon binding to the IP receptor, iloprost activates G-protein-coupled pathways that stimulate the enzyme adenylyl cyclase. patsnap.com This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). patsnap.comnih.gov In vascular smooth muscle cells, PKA activation results in muscle relaxation and vasodilation. patsnap.com In platelets, the elevated cAMP inhibits aggregation. nih.gov Iloprost has also been shown to influence other signaling pathways, including enhancing VE-cadherin clustering at endothelial junctions to improve barrier function and blocking endothelial-to-mesenchymal transition (EndoMT). nih.gov

Given that the carboxylate group of iloprost is essential for potent receptor activation, its replacement in this compound likely attenuates or alters these downstream signaling cascades. The primary documented function of this compound is as a fluorescent probe, a role that depends on its structural and photophysical properties rather than its ability to elicit a cellular response. nih.gov

Divergences in Protein Binding Characteristics and their Biological Implications

Significant research has been conducted on the protein binding of this compound, as this was its intended purpose of synthesis. Iloprost itself is known to be approximately 60% bound to plasma proteins, primarily human serum albumin (HSA). drugbank.com

This compound was developed as a fluorescent probe specifically to quantify the binding characteristics of prostacyclins to HSA. nih.gov The dichlorinated phenol (B47542) moiety of this compound provides a fluorescent signal that is quenched upon binding to HSA due to energy transfer from the sole tryptophan residue in the protein. nih.gov This phenomenon allowed for precise measurement of binding parameters.

Studies using this probe revealed that this compound exhibits binding characteristics similar to those of the parent iloprost and prostacyclin (PGI2). nih.gov Crucially, it was demonstrated that this compound competes with iloprost for the same binding sites on HSA. nih.gov This competitive binding confirms that this compound, despite its significant structural modification, retains the ability to interact with the prostacyclin binding domain on albumin. Further investigation using this probe helped to locate the PGI2 binding site to 'domain 2' of the HSA molecule. nih.gov The biological implication of this strong albumin binding is the stabilization of the prostacyclin molecule, which may protect it from chemical degradation. nih.gov

Structure-Activity Relationship (SAR) Studies of Iloprost Derivatives

The development of this compound is a prime example of a structure-activity relationship (SAR) study, where a specific structural modification is made to achieve a new function—in this case, fluorescence.

Correlation of Structural Modifications with Receptor Selectivity and Potency

The structure of iloprost contains several key features that determine its activity, including two hydroxyl groups, a specific stereochemistry, and a terminal carboxylic acid. The SAR of iloprost itself is demonstrated by the difference in potency between its diastereoisomers; the 4S isomer is substantially more potent as a vasodilator than the 4R isomer. chemsrc.comwikipedia.org

In many prostacyclin analogues, the terminal carboxylic acid is vital for interacting with the receptor and initiating a biological response. colab.wsacs.org The modification in this compound, which replaces this acidic group with a bulky, neutral dichlorohydroxyphenylamide group, represents a major structural change at a critical position. nih.govontosight.ai While this was necessary to create a fluorescent tool, it would be predicted to drastically reduce or eliminate agonist activity at the IP receptor. This highlights a key SAR principle: modifications intended to enhance one property (e.g., for use as a research tool) often come at the expense of another (e.g., pharmacological potency).

Impact of Derivatization on Metabolic Stability (non-human specific)

The metabolic stability of iloprost is a key factor in its therapeutic profile. The primary route of metabolism for iloprost is β-oxidation of the carboxyl side chain, which leads to the formation of the main, pharmacologically inactive metabolite, tetranor-iloprost. drugbank.comeuropa.eueuropa.eu In vitro studies have shown that metabolism via cytochrome P450 enzymes plays only a minor role in its biotransformation. drugbank.comeuropa.eu

The derivatization of iloprost to form this compound directly impacts this metabolic pathway. By converting the carboxylic acid into a stable amide, the primary site for β-oxidation is blocked. Amide bonds are generally much more resistant to metabolic cleavage than the processes that initiate side-chain oxidation. Therefore, it can be concluded from a structural standpoint that this compound would exhibit significantly greater metabolic stability compared to its parent compound, iloprost, as its main route of degradation has been chemically removed.

Theoretical and Computational Approaches in Dchpa Iloprost Research

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as iloprost (B1671730), and its receptor at an atomic level. mdpi.com

Homology modeling is often the first step, especially when the crystal structure of the receptor is unavailable. For instance, the three-dimensional structure of the human prostacyclin (IP) receptor and other prostanoid receptors like the EP1 and DP receptors, which are G-protein coupled receptors (GPCRs), have been predicted using homology modeling based on the known structure of bovine rhodopsin. nih.govstanford.edumdpi.com These models provide a structural framework for subsequent docking and simulation studies.

Molecular docking studies have been performed to investigate the binding of iloprost and its analogs to these receptor models. nih.govmdpi.com These studies help identify key amino acid residues in the binding site that interact with the ligand. For example, in a study of the human EP1 receptor, docking of iloprost and prostaglandin (B15479496) E2 (PGE2) into the putative binding site was a crucial step in refining the receptor model. nih.govmdpi.com The results of such docking studies can reveal important interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for ligand binding and receptor activation.

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide insights into the stability of the binding pose, the flexibility of the receptor and ligand, and the energetic changes that occur upon binding. nih.govnih.gov For example, MD simulations have been used to assess the quality of homology models and to observe the stability of hydrogen bonds between ligands like PGE2 and the DP receptor over a nanosecond timescale. nih.govnih.gov Such simulations can also help to explain the selectivity of receptors for different prostanoid compounds. stanford.edu For instance, simulations can show unfavorable interactions, such as those observed between the 11-OH group of iloprost and the DP receptor, which helps to explain why the DP receptor has a lower affinity for iloprost compared to its natural ligand, PGD2. nih.gov

A study involving DCHPA-iloprost, a fluorescent analog of iloprost, utilized energy transfer to estimate the distance between the tryptophan residue of human serum albumin (HSA) and the phenol (B47542) group of this compound to be between 15-18 Å. nih.gov This information, combined with competitive binding studies showing that iloprost binding to HSA is competitive with warfarin, led to the proposal that prostacyclin (PGI2) binds to "domain 2" of HSA. nih.gov

Table 1: Examples of Molecular Docking and MD Simulation Studies on Iloprost and Related Receptors

| Study Focus | Computational Methods | Key Findings | References |

|---|---|---|---|

| Human EP1 Receptor Binding Site | Homology Modeling, Molecular Docking, MD Simulation | Identified key molecular interactions for PGE2 and iloprost binding; showed correlation between docking scores and Ki values. | nih.gov, mdpi.com |

| Human DP G-Protein Coupled Receptor Structure | Homology Modeling (MembStruk), MD Simulation | Predicted the 3D structure and explained the preference of the DP receptor for PGD2 over other prostanoids like iloprost. | nih.gov, stanford.edu |

| This compound Binding to Human Serum Albumin | Energy Transfer, Competitive Binding | Estimated the binding distance and proposed that PGI2 binds to "domain 2" of HSA. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Iloprost Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in predicting the activity of new, unsynthesized derivatives and in understanding the structural features that are important for a desired biological effect. frontiersin.org

In the context of iloprost and its derivatives, QSAR studies can be employed to explore the relationship between their structural properties and their potency as prostacyclin receptor agonists or as inhibitors of platelet aggregation. japsonline.com The process typically involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be physicochemical properties (e.g., hydrophobicity, electronic properties) or derived from the 3D structure of the molecules. wikipedia.org

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. researchgate.netmdpi.com For a QSAR model to be considered reliable, it must be rigorously validated. mdpi.com This involves both internal validation (e.g., cross-validation) and external validation using a set of compounds that were not used to build the model. mdpi.comresearchgate.net

For example, a QSAR study on a series of antiplatelet agents, which could include iloprost analogs like beraprost, might identify key structural features that contribute to their inhibitory effect on platelet aggregation. japsonline.comjapsonline.comresearchgate.net Such studies can guide the synthesis of new derivatives with potentially enhanced activity. researchgate.net The PASS (Prediction of Activity Spectra for Substances) computer program is one tool that can be used to predict a wide range of biological activities for compounds based on their structure, which can complement experimental findings. japsonline.com

While specific QSAR studies focusing solely on this compound are not readily found in the public domain, the principles of QSAR are broadly applicable to iloprost and its derivatives. The development of 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), allows for the consideration of the three-dimensional properties of molecules, which can provide a more detailed understanding of ligand-receptor interactions. wikipedia.org

Table 2: Key Concepts in QSAR Modeling

| Concept | Description | Relevance to Iloprost Derivatives | References |

|---|---|---|---|

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Can include descriptors related to shape, size, electronic properties, and hydrophobicity, which influence receptor binding and activity. | wikipedia.org |

| Statistical Methods | Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) used to build the QSAR model. | Establish a mathematical equation linking the descriptors to the biological activity of iloprost derivatives. | researchgate.net, mdpi.com |

| Model Validation | The process of assessing the robustness and predictive power of the QSAR model. | Ensures that the model can accurately predict the activity of new iloprost derivatives. | mdpi.com, frontiersin.org |

| 3D-QSAR | A QSAR approach that considers the 3D properties of molecules. | Can provide a more detailed understanding of the steric and electrostatic interactions between iloprost derivatives and their receptors. | wikipedia.org |

Computational Predictions of Protein Binding Sites and Affinity

Computational methods for predicting protein binding sites and the affinity of ligands for these sites are crucial in drug discovery and for understanding the molecular basis of a drug's action. plos.orgnih.gov These methods can be broadly categorized into structure-based and sequence-based approaches. frontiersin.org

Structure-based methods are employed when the three-dimensional structure of the target protein is known or can be modeled. nih.gov These methods often involve identifying cavities or pockets on the protein surface that are likely to bind small molecules. plos.org Algorithms like ConCavity integrate information about evolutionary sequence conservation with the identification of surface cavities to improve the accuracy of binding site prediction. plos.org Once a putative binding site is identified, the binding affinity of a ligand like iloprost can be estimated using scoring functions within molecular docking programs or through more computationally intensive methods like free energy calculations. nih.gov

Sequence-based methods are particularly useful when a protein's 3D structure is not available. frontiersin.org These approaches often use machine learning algorithms to predict binding sites based on the amino acid sequence and related features, such as physicochemical properties and evolutionary information. frontiersin.orgmdpi.com

For iloprost and its derivatives, these computational predictions are valuable for identifying their binding sites not only on their primary target, the prostacyclin receptor, but also on other potential off-target proteins. wikipedia.org For instance, a study on the human EP1 receptor used flexible-ligand docking to predict the binding of PGE2 and other prostanoids, including iloprost, and found a good correlation between the docking scores and experimental Ki values. nih.govmdpi.com

Furthermore, computational approaches can be used to predict binding to non-receptor proteins. For example, the binding of this compound to human serum albumin (HSA) was investigated using a fluorescent probe, and the results suggested that PGI2 binds to a specific domain of HSA. nih.gov

Table 3: Computational Methods for Predicting Protein Binding Sites and Affinity

| Method Type | Approach | Application to Iloprost Research | References |

|---|---|---|---|

| Structure-Based | Utilizes the 3D structure of the protein to identify surface cavities and predict ligand binding. | Predicting the binding site of iloprost on the prostacyclin receptor and other prostanoid receptors. | plos.org, nih.gov |

| Sequence-Based | Employs machine learning and sequence features to predict binding sites when the 3D structure is unknown. | Can be used to screen for potential off-target interactions of iloprost derivatives. | frontiersin.org, mdpi.com |

| Molecular Docking | Predicts the preferred orientation of a ligand within a binding site and estimates binding affinity. | Used to study the interaction of iloprost and its analogs with receptors like the EP1 receptor. | nih.gov, mdpi.com |

| Fluorescent Probe Studies | Experimental method coupled with computational analysis to determine binding characteristics. | Characterized the binding of this compound to human serum albumin. | nih.gov |

Systems Biology Approaches to Map Intracellular Signaling Networks

Systems biology approaches aim to understand the complex interactions within biological systems, such as the intracellular signaling networks that are activated by ligands like iloprost. upenn.edu Instead of focusing on individual components, systems biology considers the entire network of interactions to gain a holistic view of cellular processes. wiley-vch.de

The binding of iloprost to its primary target, the prostacyclin (IP) receptor, initiates a cascade of intracellular events. cvpharmacology.com The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase via the Gsα subunit. atsjournals.org This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. atsjournals.orgnih.gov Elevated cAMP, in turn, activates protein kinase A (PKA) and the exchange protein activated by cAMP (Epac). nih.gov

These signaling pathways are not linear but are part of a complex, interconnected network. wiley-vch.descientificarchives.com For instance, iloprost-induced signaling can involve the activation of small GTPases like Rac1, which can influence cell barrier function and inflammatory responses. nih.gov Systems biology approaches can help to map these intricate networks and understand how they are regulated. upenn.edu

While specific systems biology studies focused on this compound are not prominent, the principles are directly applicable to understanding the broader effects of iloprost. The complexity of cellular signaling, with its potential for crosstalk between different pathways and feedback loops, necessitates a systems-level approach to fully comprehend the mechanisms of action of drugs like iloprost. wiley-vch.delongdom.org

Table 4: Key Components of Iloprost-Mediated Intracellular Signaling

| Component | Role in Signaling | Downstream Effects | References |

|---|---|---|---|

| Prostacyclin (IP) Receptor | G-protein coupled receptor that binds iloprost. | Activation of Gsα subunit. | cvpharmacology.com, atsjournals.org |

| Adenylyl Cyclase | Enzyme activated by Gsα. | Converts ATP to cyclic AMP (cAMP). | atsjournals.org |

| Cyclic AMP (cAMP) | Second messenger molecule. | Activates Protein Kinase A (PKA) and Epac. | nih.gov |

| Protein Kinase A (PKA) | cAMP-dependent protein kinase. | Phosphorylates various downstream targets. | nih.gov |

| Epac | Exchange protein activated by cAMP. | Mediates PKA-independent effects of cAMP. | nih.gov |

| Rac1 | Small GTPase. | Involved in cytoskeletal remodeling and anti-inflammatory effects. | nih.gov |

In Silico Metabolic Pathway Analysis (non-human specific)

In silico metabolic pathway analysis involves the use of computational tools to predict the metabolic fate of a compound. This is a crucial aspect of drug development, as the metabolism of a drug can significantly affect its efficacy and duration of action.

For iloprost, in vitro studies in various species have provided foundational knowledge about its metabolism. The primary metabolic route is through β-oxidation of the carboxyl side chain. rxlist.comeuropa.eu This process leads to the formation of major metabolites such as tetranor-iloprost, which has been shown to be pharmacologically inactive in animal experiments. rxlist.comeuropa.eu Dinor-iloprost has also been identified as a metabolite in rabbits. drugbank.comnih.gov

In vitro studies have indicated that cytochrome P450 (CYP) dependent metabolism plays a minor role in the biotransformation of iloprost. rxlist.comva.gov This is an important finding, as it suggests that iloprost is less likely to be involved in drug-drug interactions mediated by the CYP enzyme system.

Computational tools can be used to predict the metabolic pathways of iloprost and its derivatives. These tools often use rule-based systems or machine learning models to predict the sites of metabolism on a molecule and the resulting metabolites. Such in silico predictions can be particularly useful for screening new derivatives for their likely metabolic stability before they are synthesized and tested experimentally.

In a study using isolated buffer-perfused rabbit lungs, it was found that the lung is capable of metabolizing iloprost via β-oxidation, leading to the formation of dinor- and tetranor-iloprost. nih.gov This study also showed that inhaled iloprost was metabolized more rapidly to these metabolites compared to when it was administered intravascularly. nih.gov

While specific in silico metabolic pathway analyses for this compound are not detailed in the available literature, the known metabolic pathways of the parent compound, iloprost, provide a strong basis for predicting its metabolic fate. Any modifications to the iloprost structure, such as the addition of the 2,6-dichloro-4-aminophenol group in this compound, would be the focus of in silico predictions to determine if they alter the primary metabolic routes.

Table 5: Known Metabolites of Iloprost

| Metabolite | Metabolic Pathway | Pharmacological Activity | Species Detected | References |

|---|---|---|---|---|

| Tetranor-iloprost | β-oxidation of the carboxyl side chain | Inactive | Animals, found in urine | rxlist.com, europa.eu |

| Dinor-iloprost | β-oxidation of the carboxyl side chain | Not specified | Rabbits | drugbank.com, nih.gov |

Emerging Research Avenues and Future Directions

Design and Synthesis of Advanced Iloprost-Based Probes

The development of advanced iloprost-based probes is fundamental to understanding its biological activity and improving upon its limitations, such as a short half-life. Current time information in Bangalore, IN. The synthesis of new derivatives involves strategic chemical modifications to the core iloprost (B1671730) structure. These modifications can include replacing the endocyclic oxygen with a methylene (B1212753) group to create a carbacyclin (B161070) skeleton, as seen in iloprost, or altering the side chains to fine-tune receptor binding and metabolic stability. nih.govgoogle.com

One sophisticated approach is the creation of conjugates, where iloprost is attached to another molecule to alter its properties. For instance, researchers have synthesized an iloprost-phospholipid conjugate (ILO-PC) by acylating an amino-glycerol backbone with an iloprost succinimide (B58015) ester. This design, creating a phospholipase-resistant structure, was shown to prolong the beneficial barrier-enhancing and anti-inflammatory effects on pulmonary endothelial cells compared to iloprost alone.

Another strategy involves creating activity-based probes (ABPs) that can be used to study target engagement and enzyme activity. These probes often feature three key components: a "warhead" that reacts with the target, a photoaffinity group for irreversible covalent bonding upon light activation, and a bioorthogonal tag for detection and analysis. While developed for other targets like sirtuins, these principles guide the design of sophisticated probes for the prostacyclin pathway.

The synthesis of these advanced molecules is often complex, requiring multi-step, stereocontrolled processes to achieve the desired chemical structure and biological activity. nih.govnih.gov These efforts are crucial for developing probes that can help elucidate signaling pathways and for creating new therapeutic candidates with improved pharmacological profiles.

Exploration of Novel Mechanisms of Action for Prostacyclin Analogs